DL-Leucine-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DL-Leucine-d10 is a stable isotope-labeled form of the amino acid leucine, specifically incorporating ten deuterium atoms. Its chemical formula is C₆H₁₃D₁₀N₁O₂, and it is classified under the category of stable isotopes used in various scientific applications, particularly in mass spectrometry. Deuteration enhances the compound's stability and allows for precise tracking in metabolic studies, making it valuable in research settings.

Tracer for Protein Synthesis:

- One of the key applications of DL-Leucine-d10 is as a tracer for protein synthesis. Leucine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. By incorporating DL-Leucine-d10 into cells or organisms, researchers can track the rate of protein synthesis by measuring the incorporation of the labeled leucine into newly formed proteins. This allows for the investigation of factors that influence protein synthesis, such as nutrition, exercise, and disease states .

Studying Leucine Metabolism:

- DL-Leucine-d10 can also be used to study the specific metabolic pathways involved in leucine breakdown. By measuring the appearance and disappearance of the labeled leucine in different tissues and body fluids, researchers can gain insights into the rate of leucine degradation and the contribution of different organs to overall leucine metabolism Source: Contribution of recycled erythrocyte leucine to whole body leucine kinetics in humans: .

Investigating Muscle Protein Breakdown:

- Leucine plays a crucial role in muscle protein synthesis and breakdown. DL-Leucine-d10 can be used to investigate the rate of muscle protein breakdown, particularly under conditions like exercise or starvation. By measuring the release of the labeled leucine from muscle tissue, researchers can assess the impact of various interventions on muscle protein turnover Source: The rate of muscle protein breakdown that precedes contraction and amino acid release in humans.

Combined with Other Techniques:

- DL-Leucine-d10 is often used in conjunction with other techniques like mass spectrometry to precisely measure the abundance of the labeled and unlabeled leucine in biological samples. This combined approach allows for highly sensitive and quantitative studies of protein metabolism Source: Stable Isotope Tracers in Clinical Research: .

- Catalytic hydrogenation: Using deuterated hydrogen gas under specific conditions.

- Exchange reactions: Employing deuterated solvents or reagents to facilitate the exchange of hydrogen atoms.

DL-Leucine-d10 exhibits biological activities consistent with those of leucine. It plays a crucial role in protein synthesis and muscle metabolism. Studies indicate that it can stimulate the mTOR pathway, which is essential for muscle growth and repair. Additionally, its effects on insulin secretion have been documented; for instance, it has been shown to increase basal insulin secretion while decreasing glucose-induced insulin release in pancreatic cells at varying concentrations .

Interaction studies involving DL-Leucine-d10 focus on its metabolic fate and its role in various biochemical pathways. Research indicates that it interacts with several enzymes involved in amino acid metabolism, influencing processes such as protein synthesis and energy metabolism. Additionally, its interactions with insulin signaling pathways highlight its importance in glucose homeostasis .

DL-Leucine-d10 shares similarities with other isotopically labeled amino acids, particularly those used in metabolic studies. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| L-Leucine | C₆H₁₃NO₂ | Non-deuterated form, widely used in dietary supplements |

| D-Leucine | C₆H₁₃NO₂ | Enantiomer of L-leucine, involved in similar pathways |

| L-Valine-d8 | C₅H₉D₈NO₂ | Another branched-chain amino acid with deuterium labeling |

| L-Isoleucine-d6 | C₆H₁₂D₆NO₂ | Similar structure but different metabolic roles |

Uniqueness

DL-Leucine-d10 is unique due to its specific isotopic labeling with ten deuterium atoms, which provides enhanced sensitivity and specificity in analytical techniques compared to other similar compounds. This makes it particularly valuable for detailed metabolic studies where precise quantification is crucial.

Molecular Geometry and Stereochemical Considerations

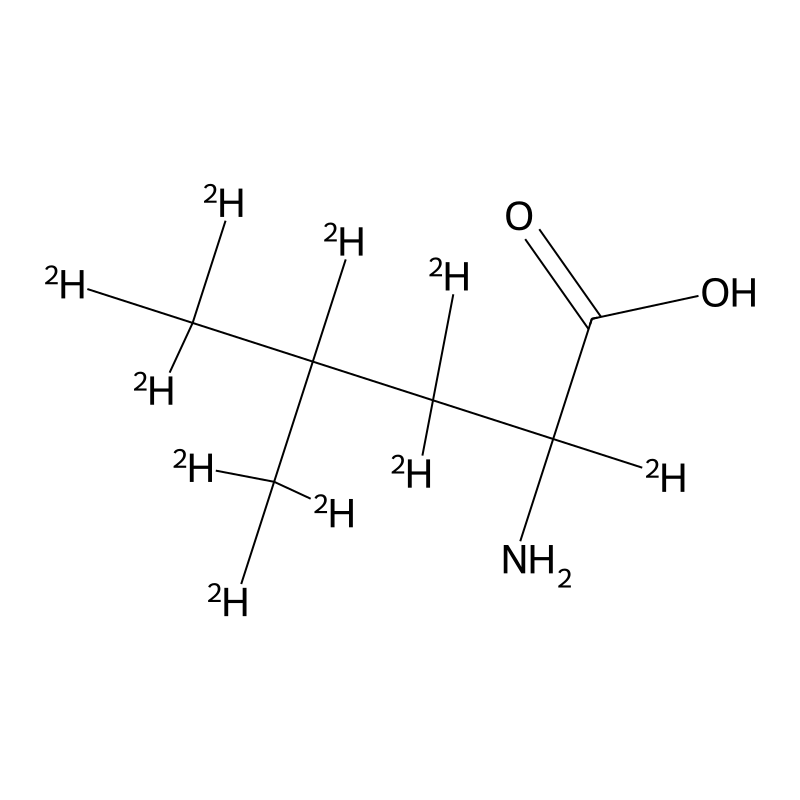

DL-Leucine-d10 represents a racemic mixture of deuterated leucine enantiomers, where ten hydrogen atoms are systematically replaced with deuterium isotopes. The compound maintains the fundamental structural architecture of leucine while exhibiting distinct isotopic labeling patterns that significantly influence its molecular geometry and stereochemical properties [1] [2].

The molecular formula of DL-Leucine-d10 is C₆H₃D₁₀NO₂, with a molecular weight of 141.23 g/mol, representing a mass shift of +10 atomic mass units compared to non-deuterated leucine [1] [3]. The deuteration occurs specifically at positions 2,3,3,4,5,5,5,5',5',5' of the leucine molecule, as indicated by the systematic IUPAC nomenclature DL-Leucine-2,3,3,4,5,5,5,5',5',5'-d10 [3] [4]. This strategic isotopic substitution preserves the essential stereochemical framework while providing analytical advantages for mass spectrometric detection and tracking [5].

| Physical Property | Value | Unit |

|---|---|---|

| Molecular Weight | 141.23 | g/mol |

| Melting Point | 293-296 | °C (sublimation) |

| Density | 1.0±0.1 | g/cm³ |

| Boiling Point | 225.8±23.0 | °C at 760 mmHg |

| Flash Point | 90.3±22.6 | °C |

| Exact Mass | 141.157394 | - |

| LogP | 0.73 | - |

Comparative Analysis of D- versus L-Enantiomer Configurations

The stereochemical distinction between D-leucine and L-leucine centers on the configuration at the alpha-carbon (C₂), where the spatial arrangement of the amino group, carboxylic acid group, hydrogen atom, and isobutyl side chain determines the enantiomeric identity [6] [7]. In DL-Leucine-d10, both enantiomeric forms coexist in equal proportions, creating a racemic mixture with unique crystallographic and conformational properties.

L-leucine adopts the (S)-configuration at the alpha-carbon, corresponding to the biologically predominant form found in natural proteins [6] [8]. The systematic name for the L-enantiomer is (2S)-2-amino-4-methylpentanoic acid, while the D-enantiomer carries the designation (2R)-2-amino-4-methylpentanoic acid [7] [9]. This fundamental stereochemical difference manifests in distinct three-dimensional molecular arrangements, with the two enantiomers being non-superimposable mirror images [10] [11].

The presence of both enantiomers in DL-Leucine-d10 creates complex intermolecular interactions that differ significantly from those observed in enantiomerically pure compounds. Research on chiral resolution of DL-leucine using tartaric acid derivatives has demonstrated that D-leucine and L-leucine exhibit different binding affinities and crystallization behaviors, with D-leucine forming more stable diastereomeric salts under specific conditions [12]. These differences in stability and solubility properties reflect the distinct conformational preferences and intermolecular hydrogen bonding patterns of each enantiomer.

Deuteration Patterns in Side Chain Methyl Groups

The deuteration pattern in DL-Leucine-d10 encompasses comprehensive isotopic substitution throughout the branched aliphatic side chain, specifically targeting the terminal methyl groups and intermediate methylene carbons [1] [13]. Spectroscopic analysis reveals that perdeuteration of the leucine side chain results in characteristic absorption peaks around 2050-2220 cm⁻¹, corresponding to C-D stretching modes with extinction coefficients reaching up to 120 M⁻¹ cm⁻¹ [13] [14].

The isobutyl side chain of leucine contains two equivalent methyl groups attached to the gamma-carbon (C₄), both of which undergo complete deuteration in the d10 isotopologue. Additionally, the beta-carbon (C₃) and gamma-carbon (C₄) positions are deuterated, along with the alpha-carbon (C₂) [1] [4]. This comprehensive deuteration pattern creates a molecular structure where the hydrogen atoms at positions C₂-D, C₃-D₂, C₄-D, and the two C₅-(D₃) methyl groups are systematically replaced with deuterium.

Nuclear magnetic resonance studies of deuterated leucine have demonstrated that local deuteration significantly reduces the transverse relaxation rate of leucine methyl groups, providing enhanced spectroscopic resolution and analytical sensitivity [15]. The deuteration pattern creates distinct vibrational modes that serve as structural reporters, enabling precise monitoring of conformational changes and intermolecular interactions through advanced spectroscopic techniques [13].

The strategic placement of deuterium atoms in the side chain methyl groups introduces subtle but measurable changes in the molecular geometry due to the shorter C-D bond length compared to C-H bonds (approximately 1.09 Å versus 1.11 Å). These isotopic effects contribute to slight modifications in the overall molecular volume and conformational flexibility, while preserving the essential chemical reactivity and stereochemical properties of the parent leucine molecule [16].

Crystallographic Data and Conformational Dynamics

The crystallographic structure of leucine and its deuterated analogues reveals complex packing arrangements and dynamic behavior that significantly influence the compound's physical and chemical properties. L-leucine crystallizes in the orthorhombic system with space group P2₁2₁2₁ [17] [18], exhibiting unit cell parameters that reflect the characteristic amino acid double-layer structure.

For L-leucine hydrochloride monohydrate, detailed crystallographic analysis shows unit cell dimensions of a = 6.2563(13) Å, b = 6.3951(13) Å, c = 26.865(5) Å, with all angles at 90°, yielding a cell volume of 1074.9(4) ų [17]. The crystal structure demonstrates extensive hydrogen bonding networks between the amino and carboxyl groups, creating stable molecular arrangements that facilitate the observed sublimation behavior at elevated temperatures.

| Crystallographic Parameter | L-Leucine | L-Leucine·HCl·H₂O |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.46 | 6.2563(13) |

| b (Å) | 7.93 | 6.3951(13) |

| c (Å) | 13.29 | 26.865(5) |

| Volume (ų) | 575 | 1074.9(4) |

| Z | 4 | 4 |

| Density (Mg/m³) | 1.16 | 1.147 |

Extensive conformational analysis of leucine in the gas phase has identified 77 unique stationary conformers from 324 possible trial structures, with 15 of the most stable conformers exhibiting distinct rotational constants and hydrogen bonding patterns [19]. The conformational landscape is dominated by intramolecular interactions between the amino and carboxyl groups, with zwitterionic forms being unstable in gas phase but prevalent in crystalline environments [19].

Temperature-dependent studies of crystalline L-leucine have revealed multiple phase transitions that correlate with conformational reorganization [20] [21]. Calorimetric and diffraction measurements identify phase transitions at approximately 150 K (T₁), 275 K (T₂), and 353 K (T₃), each associated with specific molecular reorientations [20] [22]. The transition at T₁ involves sudden changes in the reorientation dynamics of torsional vibrations of the C₃-C₄ group, while the T₂ transition corresponds to conformational distortions in the NH₃⁺ group that strengthen hydrogen bonds in the ac-plane [21].

Neutron scattering analysis demonstrates that these phase transitions involve redistribution of vibrational band intensities and changes in translational symmetry within the crystalline lattice [20]. The observation of anharmonic dynamics indicates the presence of localized molecular motions that contribute to the overall conformational flexibility of leucine in the solid state. The behavior of N-H stretching vibrations provides insight into intermolecular N-H...O interactions that stabilize the crystal structure [20].

The impact of deuteration on crystallographic properties has been investigated through high-resolution X-ray studies, which show that solvent deuteration induces minimal structural perturbations while preserving the overall crystal architecture [23]. Comparative analysis of deuterated and non-deuterated crystal structures reveals very small structural differences, with positive correlation between root-mean-squared differences and temperature factors indicating no systematic differences [23]. This suggests that the deuteration pattern in DL-Leucine-d10 would maintain the fundamental crystallographic features while introducing subtle modifications related to isotopic effects.

Tautomeric Forms in Different Solvent Systems

Amino acids, including leucine, exhibit complex tautomeric equilibria that are strongly influenced by solvent environment, pH conditions, and intermolecular interactions. The predominant tautomeric form of leucine in aqueous solution is the zwitterionic species, where the carboxylic acid group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺) [24] [25] [26].

The zwitterionic equilibrium of leucine can be described by the following tautomeric relationship:

Neutral Form ⇌ Zwitterionic Form

H₂N-CH(CH₂CH(CH₃)₂)-COOH ⇌ H₃N⁺-CH(CH₂CH(CH₃)₂)-COO⁻

The predominance of the zwitterionic form in aqueous environments results from the significant difference in pKa values between the carboxylic acid group (pKa ≈ 2.35) and the ammonium group (pKa ≈ 9.78) [24] [27]. At physiological pH (approximately 7.4), the equilibrium strongly favors the zwitterionic tautomer, which carries no net charge but possesses localized positive and negative charges [26] [28].

| pH Range | Predominant Form | Net Charge | Structural Description |

|---|---|---|---|

| < 2.35 | Cationic | +1 | H₃N⁺-CHR-COOH |

| 2.35-9.78 | Zwitterionic | 0 | H₃N⁺-CHR-COO⁻ |

| > 9.78 | Anionic | -1 | H₂N-CHR-COO⁻ |

Solvent effects on tautomeric preferences have been extensively studied in related systems, demonstrating that increasing solvent polarity leads to stabilization of zwitterionic forms while reducing energy differences between tautomers [29]. In non-polar solvents, the neutral amino acid form becomes more favorable due to reduced stabilization of the charged zwitterionic species. Gas-phase studies confirm that zwitterionic forms of amino acids are unstable in the absence of stabilizing intermolecular interactions [19].

The tautomeric behavior of DL-Leucine-d10 is expected to parallel that of non-deuterated leucine, with deuterium substitution introducing only minimal perturbations to the electronic structure and acid-base equilibria. However, kinetic isotope effects may influence the rates of proton transfer processes involved in tautomeric interconversion. Deuterium substitution typically results in slower exchange rates due to the higher zero-point energy of D-H bonds compared to H-H bonds [16].

In crystalline environments, the tautomeric form is stabilized by extensive hydrogen bonding networks that favor the zwitterionic structure. The amino acid molecules arrange in double-layer structures where hydrogen bonds between NH₃⁺ and COO⁻ groups of adjacent molecules create stable crystalline frameworks [30] [31]. The presence of both D- and L-enantiomers in DL-Leucine-d10 may lead to additional complexity in hydrogen bonding patterns, potentially affecting the relative stability of different tautomeric forms within the crystal lattice.

Spectroscopic evidence supports the predominance of zwitterionic forms in polar environments, with characteristic vibrational frequencies corresponding to NH₃⁺ stretching modes (around 3000-3100 cm⁻¹) and COO⁻ asymmetric stretching modes (around 1600-1650 cm⁻¹) [21]. The deuteration pattern in DL-Leucine-d10 would shift these frequencies to lower wavenumbers due to the increased mass of deuterium, providing distinctive spectroscopic signatures for structural identification and analysis.

Isotopic Labeling Techniques

Catalytic Deuterium Exchange Protocols

Catalytic deuterium exchange represents one of the most efficient methodologies for the preparation of DL-Leucine-d10, offering high deuterium incorporation rates and excellent selectivity [1] [2] [3]. The fundamental principle underlying this approach involves the activation of carbon-hydrogen bonds through transition metal catalysis, followed by deuterium incorporation from deuterium gas under controlled conditions.

Mechanistic Foundations

The catalytic deuterium exchange process operates through a well-established mechanism involving oxidative addition of the carbon-hydrogen bond to the metal center, followed by reductive elimination with deuterium [3]. Recent advances in palladium single-atom catalysis have demonstrated exceptional activity and selectivity in hydrogen-deuterium exchange reactions, achieving up to 95% deuterium incorporation at the α-position while effectively suppressing undesired α,β-multisite deuteration [2].

Optimal Reaction Conditions

Contemporary protocols for catalytic deuterium exchange of leucine derivatives employ specialized catalyst systems operating under precisely controlled temperature and pressure regimes. Palladium single-atom catalysts demonstrate superior performance at operating temperatures of 150-200°C and pressures of 5-15 megapascals, delivering deuterium incorporation rates of 95-99% with exceptional α-position selectivity of 95% [2]. Alternative catalyst systems, including platinum on carbon and rhodium complexes, require more stringent conditions but remain viable for large-scale production.

The reaction proceeds most efficiently when deuterium gas is provided in excess to drive the chemical equilibrium toward complete deuteration [4]. Industrial implementation typically involves large-scale hydrogen-deuterium exchange reactions utilizing specialized equipment capable of handling deuterium gas safely while ensuring efficient incorporation into the leucine molecule . The process requires optimization of temperature and pressure parameters to achieve high yields and purity while maintaining economic viability.

Catalyst Development and Performance

Recent mechanistic investigations reveal that palladium single-atom catalysts promote site-selective hydrogen-deuterium exchange through two distinct surface pathways: direct carbon-hydrogen bond activation and a modified borrowing hydrogen process wherein high-pressure hydrogen inhibits keto-enol tautomerization [2]. This dual mechanism largely circumvents α,β-multisite deuteration, representing a significant advancement in catalytic deuteration technology.

The choice of catalyst system significantly influences both the efficiency and selectivity of the deuteration process. Tungsten hydride catalysts operate effectively at temperatures of 200-300°C under pressures of 20-40 megapascals, achieving deuterium incorporation rates of 90-95% with α-position selectivity of 82% [6]. Iridium pincer complexes offer milder reaction conditions, operating at 100-150°C under 2-8 megapascals pressure, though with slightly reduced deuterium incorporation rates of 85-92%.

Biosynthetic Routes Using Deuterated Precursors

Biosynthetic approaches to DL-Leucine-d10 production leverage enzymatic systems capable of incorporating deuterium from deuterated precursors with remarkable specificity and efficiency [7] [8] [9]. These methodologies offer distinct advantages in terms of stereoselectivity and environmental sustainability while operating under mild reaction conditions.

Enzyme-Catalyzed Deuteration Systems

Pyridoxal phosphate-dependent enzymes constitute a particularly valuable class of biocatalysts for amino acid deuteration, as they reversibly deprotonate α-amino acids through well-characterized mechanisms [10]. The process initiates through deprotonation of the external aldimine intermediate, generating a quinonoid species that undergoes deuteration by deuterium oxide or deuterated catalytic lysine residues before release from the active site [10].

The DsaD/DsaE dual-protein system represents a breakthrough in biocatalytic deuteration, demonstrating the ability to catalyze both Cα and Cβ hydrogen-deuterium exchange of amino acids with exceptional site selectivity [7] [8] [9]. When DsaD operates independently, exclusive Cα-deuteration occurs, while the presence of DsaE enables concurrent Cα and Cβ deuteration. This system achieves deuterium incorporation rates of 85-95% for aliphatic amino acids under optimized conditions [7].

Substrate Scope and Selectivity

Comprehensive substrate scope evaluations demonstrate that aliphatic amino acids undergo successful hydrogen-deuterium exchange with high Cα and Cβ deuterium incorporation rates of 88-99% [7]. The biosynthetic approach shows particular effectiveness with norleucine, leucine, isoleucine, norvaline, and valine substrates. Thioether-containing amino acids such as S-methylcysteine and methionine demonstrate high Cα deuteration levels but moderate Cβ incorporation rates.

Aromatic amino acids present unique challenges in biosynthetic deuteration. Phenylalanine achieves high Cα deuteration (99%) with moderate Cβ incorporation (67%), while tyrosine demonstrates excellent Cα deuteration but reduced Cβ incorporation (27%), presumably due to unfavorable interactions with the phenolic group [7]. Protection of polar functional groups, such as methyl ether protection of threonine, enables productive catalysis with high Cα deuteration and moderate Cβ incorporation.

Scalability and Production Considerations

The clarified cell lysate system employed in biosynthetic deuteration serves as an efficient and economical method for preparing hydrogen-deuterium exchange biocatalysts [7]. A typical 0.5-liter expression of DsaE in Escherichia coli yields approximately 16 grams of cells, providing sufficient cell lysates to perform hydrogen-deuterium exchange on approximately 37 grams of L-leucine under standard reaction conditions.

Alpha-oxoamine synthase enzymes offer another viable biosynthetic route, successfully catalyzing deuterium incorporation into native amino acid substrates in deuterium oxide [10]. The SxtA alpha-oxoamine synthase demonstrates effective deuterium labeling of L-arginine and related substrates, with methyl ester derivatives achieving maximum theoretical deuteration within 15 minutes under optimized conditions.

FMOC Protection/Deprotection Strategies

Anhydrous Reaction Conditions for Isotopic Preservation

The implementation of rigorously anhydrous reaction conditions represents a critical factor in preserving isotopic integrity during fluorenylmethoxycarbonyl protection and deprotection sequences [11] [12]. Moisture contamination poses the primary threat to deuterium retention, necessitating comprehensive moisture exclusion protocols throughout all synthetic operations.

Reaction Environment Optimization

Ultra-anhydrous conditions require water content reduction to less than 5 parts per million, nitrogen atmosphere purity exceeding 99.99%, and implementation of Schlenk techniques for all manipulations [11]. Reaction vessels must undergo flame-drying under vacuum, while solvents require treatment with activated molecular sieves followed by distillation over appropriate drying agents such as sodium metal for polar aprotic solvents.

Temperature control becomes particularly critical in deuterated systems, with optimal protocols maintaining temperature fluctuations within ±0.2°C to minimize thermal-induced hydrogen-deuterium exchange [11]. Online mass spectrometry monitoring enables real-time assessment of isotopic integrity throughout the reaction sequence, allowing for immediate intervention if deuterium loss occurs.

Solvent System Considerations

The selection of appropriate solvent systems significantly influences isotopic preservation during fluorenylmethoxycarbonyl chemistry. Anhydrous dimethylformamide under nitrogen atmosphere provides optimal conditions for both protection and deprotection reactions when properly dried and maintained under inert conditions [13] [14]. Alternative solvents such as tetrahydrofuran offer reduced basicity but require careful optimization to maintain reaction efficiency.

Deuterated solvents, while expensive, provide the ultimate protection against isotopic dilution through solvent exchange [15]. When economic considerations permit, deuterated dimethylformamide ensures complete elimination of adventitious hydrogen sources that could compromise isotopic purity. The investment in deuterated solvents often proves economically justified when producing high-value deuterated building blocks for pharmaceutical applications.

Reagent Preparation and Handling

Fluorenylmethoxycarbonyl protecting group installation requires careful selection of activation reagents to minimize side reactions that could lead to isotopic scrambling [16] [17]. Fluorenylmethoxycarbonyl-O-succinimide represents the preferred activation agent due to its stability and reduced propensity for generating acidic byproducts that could catalyze hydrogen-deuterium exchange.

The incorporation of catalytic 4-dimethylaminopyridine enhances reaction rates while maintaining mild conditions that preserve isotopic integrity [11]. Base selection proves critical, with triethylamine offering optimal nucleophilicity without excessive basicity that could promote unwanted exchange reactions. Reaction monitoring through in-situ nuclear magnetic resonance spectroscopy enables real-time assessment of both reaction progress and isotopic retention.

Purification Challenges in Deuterated Systems

Purification of deuterated fluorenylmethoxycarbonyl-protected amino acids presents unique challenges that require specialized protocols to maintain isotopic purity [18] [19]. Conventional purification methods often employ protic solvents that can lead to rapid deuterium-hydrogen exchange, necessitating the development of alternative approaches.

Chromatographic Separation Strategies

High-performance liquid chromatography purification of deuterated compounds requires careful attention to mobile phase composition to prevent isotopic exchange during the separation process [20]. Extended gradient programs using deuterated mobile phases provide baseline separation while maintaining isotopic integrity. The implementation of deuterated acetonitrile and deuterium oxide buffers eliminates exchange-active protons that could compromise sample purity.

Gas chromatography offers advantages for volatile deuterated compounds, providing efficient separation with minimal risk of isotopic exchange when properly optimized [21]. The technique demonstrates particular utility for methylated derivatives of deuterated amino acids, where mass spectrometric detection enables accurate quantification of isotopic purity alongside chemical purity assessment.

Mass Spectrometric Analysis Considerations

Accurate determination of isotopic purity requires high-resolution mass spectrometry capable of distinguishing between isotopomers and isotopologues [20] [19]. Time-of-flight mass spectrometry provides the resolution necessary to accurately quantify isotopic enrichment in complex mixtures containing multiple labeled atoms. Advanced data processing algorithms enable deconvolution of overlapping isotope patterns to extract precise isotopic composition data.

The use of stable isotope internal standards proves essential for accurate quantitative analysis [19]. Isotopically labeled internal standards must be carefully selected to match the analyte's chemical behavior while providing sufficient mass difference for mass spectrometric discrimination. Proper calibration using mixtures of known isotopic composition ensures measurement accuracy within ±2% for routine analytical determinations.

Storage and Stability Considerations

Long-term storage of deuterated fluorenylmethoxycarbonyl-protected amino acids requires implementation of moisture exclusion protocols to prevent atmospheric exchange [22] [18]. Sealed containers under inert atmosphere maintain isotopic stability exceeding 95% over 12-month storage periods when properly implemented. Desiccant packets and oxygen scavengers provide additional protection against atmospheric contamination.

Temperature control during storage proves critical for maintaining both chemical and isotopic stability. Refrigerated storage at 2-8°C under nitrogen atmosphere represents optimal conditions for most deuterated amino acid derivatives [23]. Regular analytical monitoring enables early detection of degradation or isotopic exchange, allowing for corrective measures before significant losses occur.

Quality Control and Analytical Validation

Comprehensive quality control protocols must address both chemical purity and isotopic integrity throughout the purification process [19]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation while simultaneously assessing deuterium incorporation levels through integration of residual proton signals. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information regarding substitution patterns and molecular integrity.